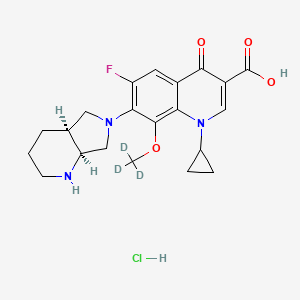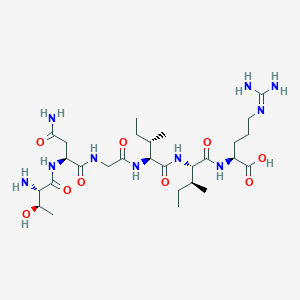
Ovalbumin (154-159)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ovalbumin (154-159) is a peptide fragment derived from ovalbumin, a major protein found in egg white. This specific fragment, consisting of the amino acid sequence Thr-Asn-Gly-Ile-Ile-Arg, is known for its potent inhibitory effects on the angiotensin-converting enzyme (ACE), making it a valuable compound in hypertension research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ovalbumin (154-159) can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of ovalbumin (154-159) involves large-scale SPPS, followed by purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The peptide is then lyophilized to obtain a stable powder form suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Ovalbumin (154-159) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in glycation reactions, where it reacts with reducing sugars to form glycated peptides. This reaction is often used to study the effects of glycation on protein structure and function .
Common Reagents and Conditions
Coupling Reagents: DIC, HOBt
Cleavage Reagents: Trifluoroacetic acid (TFA)
Glycation Reagents: Reducing sugars such as glucose
Major Products Formed
The major products formed from these reactions include the desired peptide fragment, glycated peptides, and various by-products that are typically removed during purification .
Applications De Recherche Scientifique
Ovalbumin (154-159) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in hypertension due to its ACE inhibitory activity
Industry: Utilized in the development of functional foods and nutraceuticals with antihypertensive properties.
Mécanisme D'action
Ovalbumin (154-159) exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the regulation of blood pressure. The peptide binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to a decrease in blood pressure, making it a valuable compound for hypertension research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ovotransferrin (328-332): Another peptide fragment derived from egg white with ACE inhibitory activity.
Temocaprilat: A synthetic ACE inhibitor used in the treatment of hypertension.
Zabicipril HCl: Another synthetic ACE inhibitor with similar therapeutic applications.
Uniqueness
Ovalbumin (154-159) is unique due to its natural origin and specific amino acid sequence, which contributes to its potent ACE inhibitory activity. Unlike synthetic inhibitors, it is derived from a natural protein source, making it a valuable compound for research into natural antihypertensive agents .
Propriétés
Formule moléculaire |
C28H52N10O9 |
|---|---|
Poids moléculaire |
672.8 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C28H52N10O9/c1-6-13(3)21(37-19(41)12-34-23(42)17(11-18(29)40)36-24(43)20(30)15(5)39)26(45)38-22(14(4)7-2)25(44)35-16(27(46)47)9-8-10-33-28(31)32/h13-17,20-22,39H,6-12,30H2,1-5H3,(H2,29,40)(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)(H,46,47)(H4,31,32,33)/t13-,14-,15+,16-,17-,20-,21-,22-/m0/s1 |
Clé InChI |
ZGCUDFNQZIUUBG-CRFYWODOSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



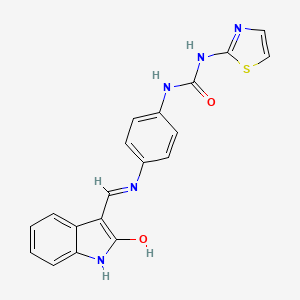
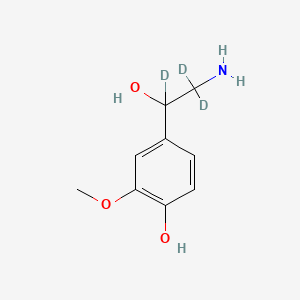
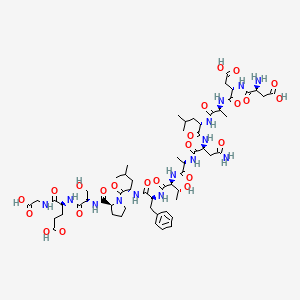


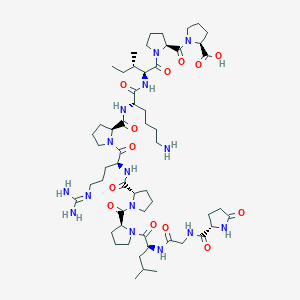
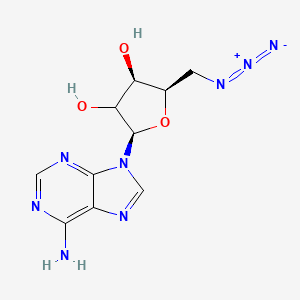
![2-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-6-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B12397365.png)


![(2R,4R,5S)-4-(hydroxymethyl)-10-imino-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B12397381.png)

